molecular formula C17H22N4O3S2 B2714075 2-(4-(isopropylthio)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone CAS No. 2034356-50-6

2-(4-(isopropylthio)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2714075
CAS No.: 2034356-50-6
M. Wt: 394.51
InChI Key: BDKKFOADAUUACX-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H22N4O3S2 and its molecular weight is 394.51. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(isopropylthio)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes the following steps:

  • Step 1: Preparation of 4-(isopropylthio)benzaldehyde through the sulfonation of 4-isopropylthiophenol.

  • Step 2: Formation of 1-(3-azetidinyl)ethanone via azetidinyl ring formation, involving the reaction of 3-amino-1-propanol with an appropriate carbonyl source.

  • Step 3

Industrial Production Methods: In industrial settings, the production of this compound involves:

  • Large-scale sulfonation and coupling reactions.

  • Use of automated reactors to control reaction conditions precisely.

  • Advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes several types of chemical reactions, including:

  • Oxidation: Conversion to sulfoxide or sulfone derivatives using oxidizing agents such as hydrogen peroxide.

  • Reduction: Reductive cleavage of the sulfonyl group under catalytic hydrogenation conditions.

  • Substitution: Nucleophilic substitutions at the azetidine ring, facilitated by strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a catalyst.

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

  • Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).

Major Products Formed:

  • Oxidation: Sulfoxide and sulfone derivatives.

  • Reduction: De-sulfonylated products.

  • Substitution: Various substituted azetidine derivatives, depending on the nucleophile used.

Scientific Research Applications

  • Used as a building block in the synthesis of more complex organic molecules.

  • Employed in the study of reaction mechanisms and kinetics.

  • Investigated for its potential as a biochemical probe to study enzyme functions.

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Utilized in the development of novel materials with unique physical properties.

5. Mechanism of Action: The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptor proteins. The mechanism involves:

  • Binding: Specific binding to the active sites of target enzymes or receptors.

  • Inhibition or Activation: Modulation of enzymatic activity or receptor signaling pathways, leading to biological effects such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(4-(methylthio)phenyl)-1-(3-((4-ethyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone

  • 2-(4-(ethylthio)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone

Highlighting Uniqueness: Compared to these similar compounds, 2-(4-(isopropylthio)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone is distinguished by its isopropylthio moiety, which imparts unique steric and electronic properties. These characteristics may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-12(2)25-14-6-4-13(5-7-14)8-16(22)21-9-15(10-21)26(23,24)17-19-18-11-20(17)3/h4-7,11-12,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKKFOADAUUACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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